molecular formula C12H7BrN2OS2 B2559305 N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide CAS No. 313404-36-3

N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide

Cat. No.: B2559305
CAS No.: 313404-36-3
M. Wt: 339.23
InChI Key: AJFSBOJNWOHWJH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Mechanism of Action

Target of Action

N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide is a compound that has been synthesized and studied for its potential biological activities Compounds with similar structures, such as other thiazole derivatives, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . These activities suggest that the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Based on the known activities of similar thiazole derivatives, it can be inferred that this compound might affect pathways related to inflammation, microbial growth, or tumor progression . The compound could potentially influence these pathways by interacting with key enzymes or receptors, thereby altering their activity and downstream effects.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . This suggests that this compound might also have favorable ADME properties, which could contribute to its potential as a therapeutic agent.

Result of Action

Based on the known activities of similar thiazole derivatives, it can be inferred that this compound might have anti-inflammatory, antimicrobial, or antitumor effects . These effects could result from the compound’s interaction with its targets and its influence on relevant biochemical pathways.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of many compounds . Therefore, these factors might also influence the action of this compound.

Preparation Methods

The synthesis of N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino benzothiazole with 5-bromothiophene-2-carboxylic acid under specific conditions . The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its bromothiophene moiety, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFSBOJNWOHWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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